N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine
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Overview
Description
N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride, N-methylamine, and 2-pyridinecarboxaldehyde.
Formation of Azetidine Ring: The key step involves the formation of the azetidine ring through a cyclization reaction. This can be achieved by reacting 3-chlorobenzyl chloride with N-methylamine to form an intermediate, which is then cyclized with 2-pyridinecarboxaldehyde under suitable conditions.
Reaction Conditions: The reaction conditions typically include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Red
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1-pyridin-2-ylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c1-19(10-13-5-4-6-14(17)9-13)15-11-20(12-15)16-7-2-3-8-18-16/h2-9,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBPMOQSIICFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C2CN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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